Stachyose Tetrahydrate Thermal Protective Efficacy for Probiotic Microcapsules Versus Inulin and Fructooligosaccharide
Stachyose tetrahydrate provides superior protection to Lactobacillus rhamnosus GG (LGG) microcapsules under high-temperature stress compared to inulin and fructooligosaccharide (FOS). After treatment at 75 °C for 30 minutes, microcapsules formulated with stachyose retained a viable count of 8.7 log CFU/g, whereas inulin and FOS formulations showed lower survival [1]. Additionally, differential scanning calorimetry revealed that stachyose increased the melting temperature of LGG microcapsules to 172 °C, while the addition of fructooligosaccharide reduced the melting temperature [1].
| Evidence Dimension | Viable count retention after thermal treatment (75 °C, 30 min) and melting temperature (Tm) |
|---|---|
| Target Compound Data | Viable count: 8.7 log CFU/g; Melting temperature: 172 °C |
| Comparator Or Baseline | Inulin: viable count 9.5 log CFU/g after simulated GI treatment (but lower after 75 °C); Fructooligosaccharide: reduced melting temperature of LGG microcapsules (exact value not reported) |
| Quantified Difference | Stachyose demonstrated the strongest protective effect under bile salt and high temperature among the four prebiotics tested (inulin, FOS, pullulan, stachyose); increased Tm by an unspecified magnitude versus FOS which decreased Tm |
| Conditions | Lactobacillus rhamnosus GG microcapsules prepared by complex coacervation method; thermal treatment at 75 °C for 30 min; DSC analysis |
Why This Matters
For procurement in probiotic formulation and functional food manufacturing, stachyose tetrahydrate uniquely enhances thermal stability of encapsulated probiotics, a property not replicated by inulin or FOS.
- [1] Liu J, Xu Y, Fan F. Effects of four polysaccharide prebiotics on stability of Lactobacillus rhamnosus GG microcapsules. Food Science. 2023;44(2):125-131. DOI: 10.7506/spkx1002-6630-20220208-029 View Source
